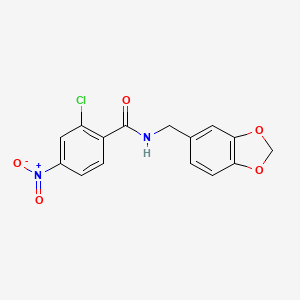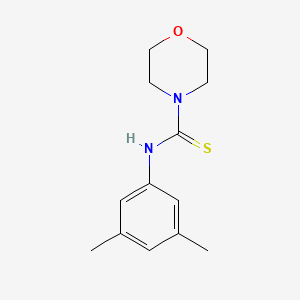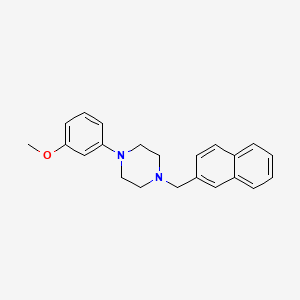![molecular formula C17H17N3O4 B5821481 4-nitro-N'-[(2-phenylbutanoyl)oxy]benzenecarboximidamide](/img/structure/B5821481.png)
4-nitro-N'-[(2-phenylbutanoyl)oxy]benzenecarboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-nitro-N'-[(2-phenylbutanoyl)oxy]benzenecarboximidamide, also known as NBPC, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. It is a derivative of carboximidamide, which is a class of compounds that has been studied for its biological activities.
Mecanismo De Acción
The mechanism of action of 4-nitro-N'-[(2-phenylbutanoyl)oxy]benzenecarboximidamide involves its ability to inhibit the activity of certain enzymes that are involved in cell growth and division. It also induces apoptosis by activating the caspase pathway, which leads to the destruction of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 4-nitro-N'-[(2-phenylbutanoyl)oxy]benzenecarboximidamide can inhibit the activity of a specific enzyme called histone deacetylase, which is involved in regulating gene expression. This inhibition can lead to changes in the expression of genes that are involved in cell growth and division. 4-nitro-N'-[(2-phenylbutanoyl)oxy]benzenecarboximidamide has also been shown to reduce the levels of certain inflammatory cytokines, which may contribute to its anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-nitro-N'-[(2-phenylbutanoyl)oxy]benzenecarboximidamide in lab experiments is its relatively low toxicity compared to other anticancer agents. However, its solubility in water is limited, which may pose challenges in certain experiments. Additionally, further studies are needed to determine its efficacy and safety in vivo.
Direcciones Futuras
There are several potential future directions for research on 4-nitro-N'-[(2-phenylbutanoyl)oxy]benzenecarboximidamide. One area of interest is its potential as a combination therapy with other anticancer agents. Additionally, further studies are needed to determine its efficacy in vivo and its potential for use in treating inflammatory diseases. Further research is also needed to optimize its synthesis and improve its solubility.
Métodos De Síntesis
The synthesis of 4-nitro-N'-[(2-phenylbutanoyl)oxy]benzenecarboximidamide involves the reaction between 4-nitrobenzenecarboximidamide and 2-phenylbutyric acid chloride in the presence of a base catalyst. The resulting product is then purified through recrystallization.
Aplicaciones Científicas De Investigación
4-nitro-N'-[(2-phenylbutanoyl)oxy]benzenecarboximidamide has been studied for its potential as an anticancer agent. In vitro studies have shown that it inhibits the growth of cancer cells by inducing apoptosis, or programmed cell death. It has also been shown to have anti-inflammatory properties and may have potential in treating inflammatory diseases.
Propiedades
IUPAC Name |
[(Z)-[amino-(4-nitrophenyl)methylidene]amino] 2-phenylbutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4/c1-2-15(12-6-4-3-5-7-12)17(21)24-19-16(18)13-8-10-14(11-9-13)20(22)23/h3-11,15H,2H2,1H3,(H2,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWDCEAORJAXCJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)ON=C(C2=CC=C(C=C2)[N+](=O)[O-])N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C1=CC=CC=C1)C(=O)O/N=C(/C2=CC=C(C=C2)[N+](=O)[O-])\N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(benzylamino)carbonothioyl]-2-thiophenecarboxamide](/img/structure/B5821398.png)
![ethyl 4-isobutyl-2-[(2-methylbenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B5821403.png)
![3-[(2-ethoxyphenyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one](/img/structure/B5821411.png)
![N-{[(3-chlorophenyl)amino]carbonothioyl}acetamide](/img/structure/B5821419.png)
![5-[2-methyl-4-(1-pyrrolidinyl)benzylidene]-2,4-imidazolidinedione](/img/structure/B5821423.png)


![5-[(4-chlorobenzyl)thio]-1-(2-methoxyphenyl)-1H-tetrazole](/img/structure/B5821467.png)


![4-{2-[2-(benzyloxy)phenyl]-1-cyanovinyl}benzonitrile](/img/structure/B5821491.png)

![N-(2-chlorophenyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5821505.png)
